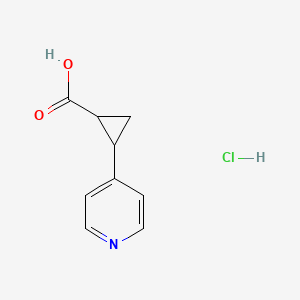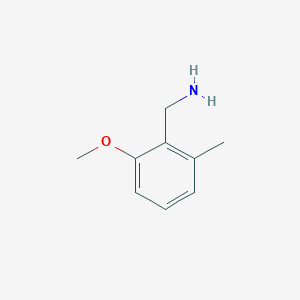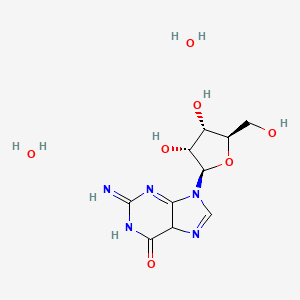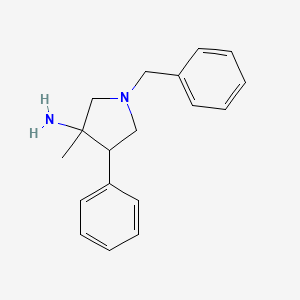![molecular formula C12H14N2O6 B12310673 1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Hidroxi-5-(hidroximetil)-3-prop-2-inooxioxolan-2-il]pirimidina-2,4-diona es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirimidina y un anillo de oxolano modificado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[4-Hidroxi-5-(hidroximetil)-3-prop-2-inooxioxolan-2-il]pirimidina-2,4-diona generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de oxolano: Este paso involucra la ciclización de un precursor adecuado, como un compuesto dihidroxi, en condiciones ácidas o básicas.
Introducción del grupo prop-2-inooxi: Este paso involucra la reacción del intermedio de oxolano con un haluro de propargilo en presencia de una base, como carbonato de potasio, para formar el derivado prop-2-inooxi.
Formación del anillo de pirimidina: Este paso involucra la condensación del derivado de oxolano con un precursor de pirimidina adecuado, como una diaminopirimidina, en condiciones ácidas o básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Las técnicas comunes incluyen reactores de flujo continuo y sistemas de síntesis automatizados para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[4-Hidroxi-5-(hidroximetil)-3-prop-2-inooxioxolan-2-il]pirimidina-2,4-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales, como haluros o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de ácido.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de aldehídos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
1-[4-Hidroxi-5-(hidroximetil)-3-prop-2-inooxioxolan-2-il]pirimidina-2,4-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por su potencial actividad biológica, incluidos sus efectos sobre las enzimas y los procesos celulares.
Medicina: Se investiga por sus potenciales aplicaciones terapéuticas, como propiedades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-[4-Hidroxi-5-(hidroximetil)-3-prop-2-inooxioxolan-2-il]pirimidina-2,4-diona involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos o interferir con los procesos celulares al interactuar con los ácidos nucleicos. El mecanismo exacto depende de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
1-[4-Hidroxi-5-(hidroximetil)-3-prop-2-inooxioxolan-2-il]pirimidina-2,4-diona se puede comparar con otros compuestos similares, como:
1-[4-Hidroxi-5-(hidroximetil)oxolan-2-il]pirimidina-2,4-diona: Este compuesto carece del grupo prop-2-inooxi, lo que puede afectar su reactividad y actividad biológica.
1-[4-Hidroxi-5-(hidroximetil)-3-metiloxolan-2-il]pirimidina-2,4-diona: Este compuesto tiene un grupo metilo en lugar del grupo prop-2-inooxi, lo que puede influir en sus propiedades químicas y aplicaciones.
La singularidad de 1-[4-Hidroxi-5-(hidroximetil)-3-prop-2-inooxioxolan-2-il]pirimidina-2,4-diona reside en su estructura específica, que confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H14N2O6 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18) |
Clave InChI |
SJIYVXTZWZSVLZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)


![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)



![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)


![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
